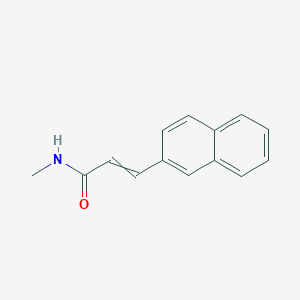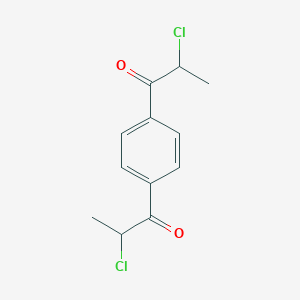
1,1'-(1,4-Phenylene)bis(2-chloropropan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one): is an organic compound characterized by the presence of two chloropropanone groups attached to a phenylene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) typically involves the following steps:
Starting Material: The synthesis begins with 1,4-diacetylbenzene.
Chlorination: The 1,4-diacetylbenzene is subjected to chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce chlorine atoms at the alpha positions of the acetyl groups.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) may involve continuous flow reactors to ensure efficient chlorination and high yield. The use of automated systems for monitoring and controlling reaction conditions can further enhance the scalability and reproducibility of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) are typical reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with functional groups like amines, ethers, or thiols.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds.
Biological Studies: Utilized in studies involving enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of 1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(2-chloropropan-2-yl)benzene
- 1,4-Diacetylbenzene
- 1,4-Bis(1-chloro-1-methylethyl)benzene
Uniqueness
1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) is unique due to its dual chloropropanone groups, which confer distinct reactivity and versatility in chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Eigenschaften
CAS-Nummer |
919790-69-5 |
|---|---|
Molekularformel |
C12H12Cl2O2 |
Molekulargewicht |
259.12 g/mol |
IUPAC-Name |
2-chloro-1-[4-(2-chloropropanoyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H12Cl2O2/c1-7(13)11(15)9-3-5-10(6-4-9)12(16)8(2)14/h3-8H,1-2H3 |
InChI-Schlüssel |
NBCNCSKRBWPAKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)C(=O)C(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid](/img/structure/B14192980.png)

![N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium](/img/structure/B14192996.png)
![2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane](/img/structure/B14193013.png)

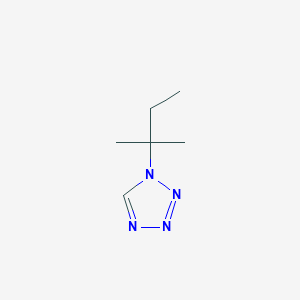


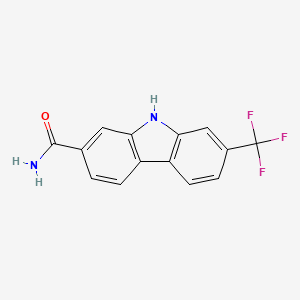
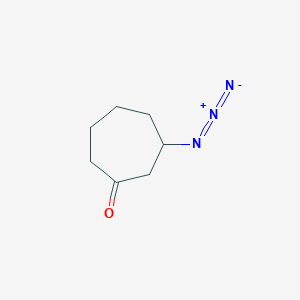
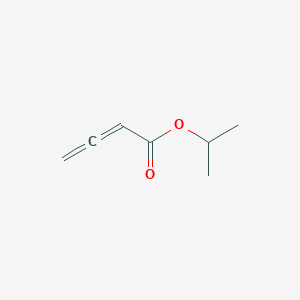
![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)
